molecular formula C15H16N2O B12575309 1-(Pent-4-en-1-yl)-3-phenylpyrazin-2(1H)-one CAS No. 600725-75-5

1-(Pent-4-en-1-yl)-3-phenylpyrazin-2(1H)-one

Cat. No.: B12575309
CAS No.: 600725-75-5
M. Wt: 240.30 g/mol
InChI Key: YVUPGFUAGYEMOE-UHFFFAOYSA-N
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Description

1-(Pent-4-en-1-yl)-3-phenylpyrazin-2(1H)-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazinone core with a phenyl group and a pent-4-en-1-yl side chain, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pent-4-en-1-yl)-3-phenylpyrazin-2(1H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a phenylhydrazine derivative with a suitable diketone, followed by cyclization to form the pyrazinone ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(Pent-4-en-1-yl)-3-phenylpyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the molecule to their reduced forms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(Pent-4-en-1-yl)-3-phenylpyrazin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Pent-4-en-1-yl)-3-phenylpyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

    1-(Pent-4-en-1-yl)-3-phenylpyrazin-2(1H)-one: Unique due to its specific side chain and phenyl group.

    1-(Pent-4-en-1-yl)-3-methylpyrazin-2(1H)-one: Similar structure but with a methyl group instead of a phenyl group.

    1-(Pent-4-en-1-yl)-3-phenylpyridin-2(1H)-one: Similar but with a pyridine ring instead of a pyrazinone ring.

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

600725-75-5

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

1-pent-4-enyl-3-phenylpyrazin-2-one

InChI

InChI=1S/C15H16N2O/c1-2-3-7-11-17-12-10-16-14(15(17)18)13-8-5-4-6-9-13/h2,4-6,8-10,12H,1,3,7,11H2

InChI Key

YVUPGFUAGYEMOE-UHFFFAOYSA-N

Canonical SMILES

C=CCCCN1C=CN=C(C1=O)C2=CC=CC=C2

Origin of Product

United States

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